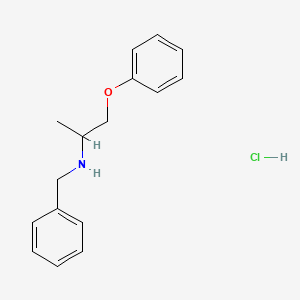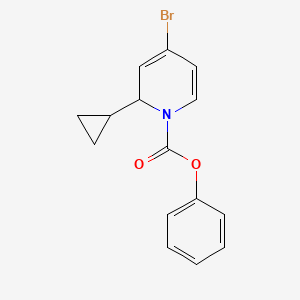
Oseltamivir citric acid Adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oseltamivir citric acid Adduct is a compound formed by the combination of oseltamivir and citric acid. Oseltamivir, commonly known by its brand name Tamiflu, is an antiviral medication used to treat and prevent influenza A and B. The citric acid adduct form enhances the stability and solubility of oseltamivir, making it more effective for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oseltamivir citric acid Adduct involves the combination of oseltamivir with citric acid under controlled conditions. The process typically starts with the preparation of oseltamivir, which is synthesized from shikimic acid or quinic acid through a multi-step process. The final step involves the reaction of oseltamivir with citric acid to form the adduct .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The adduct is then purified and formulated into various pharmaceutical forms .
Chemical Reactions Analysis
Types of Reactions
Oseltamivir citric acid Adduct undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions produce oxidized derivatives, reduction reactions yield reduced forms, and substitution reactions result in substituted derivatives .
Scientific Research Applications
Oseltamivir citric acid Adduct has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, the compound is used to study the mechanisms of viral inhibition and resistance.
Medicine: The compound is extensively used in the development of antiviral drugs for the treatment and prevention of influenza.
Industry: In the pharmaceutical industry, the compound is used in the formulation of antiviral medications.
Mechanism of Action
Oseltamivir citric acid Adduct exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, the compound prevents the spread of the virus within the body. The molecular targets of oseltamivir include the neuraminidase enzymes of influenza A and B viruses .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor with a similar mechanism of action.
Laninamivir: A long-acting neuraminidase inhibitor used for influenza treatment.
Uniqueness
Oseltamivir citric acid Adduct is unique due to its enhanced stability and solubility compared to other neuraminidase inhibitors. This makes it more effective in pharmaceutical formulations and provides a longer shelf life .
Properties
Molecular Formula |
C22H34N2O10 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
2-[2-[(6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl)amino]-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C22H34N2O10/c1-5-14(6-2)34-16-9-13(20(29)33-7-3)8-15(19(16)23-12(4)25)24-17(26)10-22(32,21(30)31)11-18(27)28/h9,14-16,19,32H,5-8,10-11H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H,30,31) |
InChI Key |
QGNLWYHWTPPAFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)O)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)













